2-(Octylthio)ethanol

Catalog No.
S577126
CAS No.
3547-33-9
M.F
C10H22OS
M. Wt
190.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Octylthio)ethanol

CAS Number

3547-33-9

Product Name

2-(Octylthio)ethanol

IUPAC Name

2-octylsulfanylethanol

Molecular Formula

C10H22OS

Molecular Weight

190.35 g/mol

InChI

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3

InChI Key

KXPXKNBDCUOENF-UHFFFAOYSA-N

SMILES

CCCCCCCCSCCO

Synonyms

2[Octylthio]ethanol

Canonical SMILES

CCCCCCCCSCCO

2-(Octylthio)ethanol is an organic compound characterized by the presence of a thioether functional group. Its molecular formula is C10H22OS, and it has a molecular weight of approximately 190.35 g/mol. The compound features a long hydrophobic octyl chain attached to a sulfur atom, which is further linked to an ethanol moiety. This structure imparts unique properties, making it of interest in various chemical and biological applications.

The physical properties of 2-(Octylthio)ethanol include a boiling point of 98 °C and a melting point of 0 °C, with a density of 0.9285 g/cm³ at 20 °C .

Typical for alcohols and thioethers. Some notable reactions include:

  • Dehydration: Under acidic conditions, it can be dehydrated to form alkenes.
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.
  • Nucleophilic Substitution: The thioether can react with alkyl halides to form larger thioether compounds through nucleophilic substitution mechanisms.

These reactions are influenced by the presence of the octyl group, which may affect the reactivity and selectivity compared to simpler alcohols or thioethers.

The biological activity of 2-(Octylthio)ethanol has not been extensively documented, but compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the thioether group can enhance lipid solubility, potentially affecting membrane interactions and biological efficacy. Further studies would be necessary to elucidate specific biological activities related to this compound.

Synthesis of 2-(Octylthio)ethanol typically involves the reaction between octanethiol and ethylene oxide or other ethylene derivatives:

  • Thiol-Ether Formation: Octanethiol can react with ethylene oxide in the presence of a base to yield 2-(Octylthio)ethanol.
    Octanethiol+Ethylene Oxide2 Octylthio ethanol\text{Octanethiol}+\text{Ethylene Oxide}\rightarrow \text{2 Octylthio ethanol}
  • Reduction Reactions: Alternatively, starting from corresponding thioesters or sulfonates can also yield this compound through reduction processes.

These methods highlight the versatility in synthesizing 2-(Octylthio)ethanol from readily available precursors.

2-(Octylthio)ethanol has potential applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it can be used as a surfactant in formulations.
  • Cosmetics: Its skin-conditioning properties make it suitable for use in cosmetic products.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

The unique structure allows it to function effectively in formulations requiring both hydrophilic and lipophilic characteristics.

Interaction studies involving 2-(Octylthio)ethanol focus on its behavior in biological systems and its interactions with other chemical entities. These studies may involve:

  • Membrane Permeability: Investigating how well the compound permeates lipid membranes due to its hydrophobic tail.
  • Binding Studies: Understanding how it interacts with proteins or enzymes could provide insights into its potential biological roles.

Such studies are crucial for assessing safety profiles and therapeutic potentials.

Several compounds share structural similarities with 2-(Octylthio)ethanol, including:

  • 2-(Ethylthio)ethanol (C4H10OS): A shorter chain thioether that may exhibit different solubility and reactivity patterns.
  • 2-(Decylthio)ethanol (C12H26OS): A longer chain variant that could show enhanced hydrophobic properties.
  • Dodecanethiol (C12H26S): A straight-chain thiol that lacks the hydroxyl group but shares similar hydrophobic characteristics.
CompoundMolecular FormulaUnique Features
2-(Octylthio)ethanolC10H22OSContains both thioether and alcohol functional groups
2-(Ethylthio)ethanolC4H10OSShorter chain; potentially higher volatility
2-(Decylthio)ethanolC12H26OSLonger hydrophobic tail; may enhance solubility
DodecanethiolC12H26SStraight-chain thiol; lacks hydroxyl functionality

The uniqueness of 2-(Octylthio)ethanol lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications while also providing opportunities for further research into its properties and behaviors.

Physical Description

Liquid

XLogP3

3.6

LogP

3.64 (LogP)

Melting Point

0.0 °C

UNII

3G5X52121W

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

5.93e-04 mmHg

Pictograms

Corrosive

Other CAS

3547-33-9

Wikipedia

2-(octylthio)ethanol

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Ethanol, 2-(octylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

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